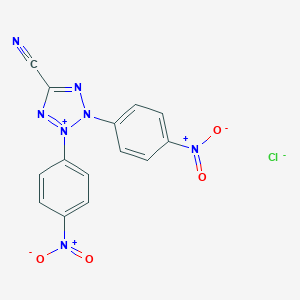

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride

Description

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is a tetrazolium salt characterized by two 4-nitrophenyl substituents and a cyano group at the 5-position of the tetrazolium ring.

Properties

IUPAC Name |

2,3-bis(4-nitrophenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N7O4.ClH/c15-9-14-16-18(10-1-5-12(6-2-10)20(22)23)19(17-14)11-3-7-13(8-4-11)21(24)25;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTBJRTCXHNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570994 | |

| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176255-37-1 | |

| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Nitrobenzaldehyde with Cyano-Substituted Hydrazines

A common route involves the condensation of 4-nitrobenzaldehyde with a cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide) in the presence of elemental sulfur and a base (e.g., triethylamine). For example:

Structural Verification

The formazan structure is confirmed via:

-

IR Spectroscopy : Absorption bands at 2190 cm⁻¹ (C≡N stretch) and 1520 cm⁻¹ (N=N stretch).

-

¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (4-nitrophenyl groups) and absence of aldehyde protons.

Oxidation of Formazan to Tetrazolium Chloride

The conversion of formazan to tetrazolium chloride is achieved via oxidative cyclization.

Chlorine Gas Oxidation

Adapted from US4143049A, this method employs gaseous chlorine in a polar solvent:

Alternative Oxidants

While less efficient, other oxidants have been explored:

-

N-Bromosuccinimide (NBS) : Yields ~50–60% but requires higher temperatures (50°C).

-

Lead Tetraacetate : Limited use due to toxicity and lower yields (~40%).

Purification and Characterization

Isolation Steps

Analytical Data

Comparative Analysis of Methods

| Parameter | Chlorine Gas | NBS |

|---|---|---|

| Yield | 80% | 60% |

| Reaction Time | 30–60 min | 2–3 hours |

| Purity (HPLC) | ≥96% | ≥85% |

| Scalability | Industrial | Lab-scale |

Challenges and Optimization

-

Nitro Group Sensitivity : Electron-withdrawing nitro groups reduce formazan reactivity, necessitating excess chlorine.

-

Solvent Selection : Ethyl alcohol enhances solubility of nitro-substituted intermediates compared to toluene.

-

Byproduct Formation : Resins and iron salts are mitigated using aqueous ammonia washes (pH 8).

Industrial Applications and Patents

Chemical Reactions Analysis

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 312.777 g/mol

- CAS Number : 176255-37-1

The compound features a tetrazolium ring, which is crucial for its reactivity and interaction with biological systems. Its chemical structure allows it to act as a redox-sensitive dye, making it useful in various assays.

Biochemical Assays

CNPT is widely used in biochemical assays due to its ability to indicate metabolic activity. The compound can be reduced by living cells to form a colored product, which can be quantified spectrophotometrically. This property makes it an excellent tool for:

- Cell Viability Assays : It is employed to assess the viability of cells in culture by measuring the metabolic activity of living cells.

- Enzyme Activity Studies : CNPT can be utilized to study enzyme kinetics by monitoring the conversion of the compound in the presence of specific substrates.

Microbial Activity Detection

The compound serves as a fluorescent probe for detecting microbial activity. It can be used to visualize actively respiring bacteria, which is essential in microbiological studies. Research by Rodriguez et al. (1992) demonstrated that CNPT could directly visualize respiring bacteria, providing insights into microbial communities and their metabolic states .

Industrial Applications

In addition to its research applications, CNPT finds utility in industrial contexts:

- Dye Production : Due to its vibrant color upon reduction, CNPT can be incorporated into dye formulations.

- Pigment Synthesis : It is also used in synthesizing pigments that require stable redox-active components.

Case Study 1: Cell Viability Assessment

A study conducted on cancer cell lines utilized CNPT to evaluate cell viability post-treatment with various anticancer agents. The results indicated a clear correlation between the concentration of the drug and the reduction of CNPT, showcasing its effectiveness as a viability indicator .

Case Study 2: Microbial Community Analysis

In an environmental microbiology study, CNPT was employed to assess the metabolic activity of microbial communities in soil samples. The findings revealed significant variations in microbial activity across different soil types, emphasizing the compound's role in ecological studies .

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Salts

Structural and Functional Differences

The following table summarizes key structural and functional differences:

Key Observations:

- Electron-Withdrawing vs.

- Solubility : XTT’s sulfonate groups enhance water solubility, while the nitro groups in the subject compound may reduce solubility compared to CTC, which is water-soluble .

- Reduction Site: CTC is reduced intracellularly due to its cyano group and membrane permeability, whereas INT is reduced extracellularly. The subject compound’s nitro groups may limit membrane penetration, but the cyano group could facilitate intracellular uptake .

Table: Comparative Assay Performance

*Hypothesis: The nitro groups may limit intracellular penetration, but the cyano group could partially counteract this effect.

Mechanistic Insights

- CTC : Reduced intracellularly by metabolically active cells to fluorescent formazan (CTF), making it ideal for viability staining in bacteria and mycobacteria .

- INT : Forms insoluble formazan crystals extracellularly, useful for visualizing microbial activity in environmental samples .

- XTT : Water-soluble and reduced to a soluble formazan, enabling spectrophotometric quantification in biofilms .

- Subject Compound : The nitro groups may enhance its affinity for reactive oxygen species (ROS) detection, similar to tetranitroblue tetrazolium (TNBT) .

Biological Activity

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride, commonly referred to as CTC, is a tetrazolium salt that has gained attention in various biological and biochemical applications. Its primary use is as a redox indicator in viability assays, where it serves to assess cellular metabolic activity. This article delves into the biological activity of CTC, exploring its mechanisms of action, applications in research, and comparative analysis with other tetrazolium salts.

The biological activity of CTC is primarily based on its ability to be reduced by cellular enzymes involved in respiration. When metabolically active cells are exposed to CTC, they reduce it to form a colored formazan product. This process can be summarized as follows:

- Cellular Uptake : CTC enters living cells through passive diffusion.

- Reduction : The compound is reduced by dehydrogenases and other enzymes in the electron transport chain, typically involving nicotinamide adenine dinucleotide (NADH) or NADPH as coenzymes.

- Formazan Formation : The reduction leads to the formation of a red fluorescent formazan product, which can be quantified using fluorescence microscopy or spectrophotometry.

This mechanism allows researchers to infer cellular viability based on the intensity of the color produced.

Applications in Research

CTC is widely used in various fields of biological research, including:

- Cell Viability Assays : CTC is employed to distinguish between live and dead cells by measuring metabolic activity.

- Microbial Activity Assessment : In environmental microbiology, CTC can be used to evaluate the metabolic activity of microbial communities in soil and water samples.

- Histochemistry : The compound aids in studying cellular respiration and metabolic processes within tissues.

Case Studies

-

Antitumor Activity Assessment :

A study demonstrated that certain fungal metabolites showed significant antitumor effects when tested on HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cell lines using CTC assays. The metabolites reduced cell viability by approximately 30-60% at specific concentrations, indicating potential therapeutic applications against cancer . -

Microbial Viability Testing :

In a study assessing the viability of Fusarium semitectum, CTC was utilized alongside traditional culturing methods. Results indicated that higher concentrations of CTC correlated with reduced visualization of fungal biomass, highlighting its effectiveness in viability assessment . -

Toxicity Studies :

Research has shown that while CTC is effective in measuring metabolic activity, it can also exhibit toxicity towards certain bacterial isolates at concentrations typically used for viability assays. This raises considerations for interpreting results accurately when using tetrazolium salts in microbial studies .

Comparative Analysis with Other Tetrazolium Salts

CTC is often compared with other tetrazolium compounds such as MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) due to their similar applications but differing properties:

| Property | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium Chloride (CTC) | MTT |

|---|---|---|

| Reduction Product | Red fluorescent formazan | Purple formazan |

| Solubility | Water-insoluble | Water-soluble |

| Detection Method | Fluorescence microscopy | Colorimetric absorbance |

| Sensitivity | High sensitivity for respiratory activity | Widely used but less sensitive |

| Toxicity | Can be toxic to some bacterial strains | Generally non-toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.